3-Methyl-3,4-dihydro-2h-naphtho[2,1-e][1,3]oxazine
Description
Structure
3D Structure
Properties
CAS No. |
6625-51-0 |
|---|---|
Molecular Formula |
C13H13NO |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
3-methyl-2,4-dihydrobenzo[h][1,3]benzoxazine |
InChI |
InChI=1S/C13H13NO/c1-14-8-11-7-6-10-4-2-3-5-12(10)13(11)15-9-14/h2-7H,8-9H2,1H3 |
InChI Key |
OIUOFQJQYDMLMO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2=C(C3=CC=CC=C3C=C2)OC1 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Substrate Scope
The ionic liquid 1-benzyl-3-methylimidazolium hydrogen sulfate ([bnmim][HSO₄]) has been instrumental in facilitating the one-pot synthesis of 1,3-oxazine derivatives via a Mannich-type reaction. The protocol involves 1-naphthol, methylamine, and formalin (37% formaldehyde) under solvent-free conditions at room temperature. The reaction proceeds through the in situ generation of an iminium intermediate, followed by nucleophilic attack by 1-naphthol and subsequent cyclization (Figure 1).
Figure 1: Proposed mechanism for [bnmim][HSO₄]-catalyzed synthesis of 3-methyl-1,3-oxazine derivatives.
Table 1: Effect of catalyst loading on reaction efficiency.
| Catalyst Loading (mol%) | Reaction Time (min) | Yield (%) |
|---|---|---|
| 10 | 120 | 42 |
| 30 | 90 | 65 |
| 40 | 60 | 77 |
| 50 | 60 | 78 |
Substrate Compatibility and Limitations
While the method is highly effective for aromatic amines, aliphatic amines like methylamine require prolonged reaction times (90–120 min) due to reduced nucleophilicity. Nevertheless, the protocol achieves isolated yields of 75–80% for 3-methyl derivatives, with purity confirmed via ¹H NMR and elemental analysis.
Nanocatalyst-Assisted Solvent-Free Synthesis
Development of GO-Fe₃O₄-Ti(IV) Composite
A magnetic graphene oxide-based nanocatalyst (GO-Fe₃O₄-Ti(IV)) enabled the synthesis of 3-methyl-1,3-oxazine under solvent-free conditions at 65°C. The catalyst’s high surface area (≥200 m²/g) and Brønsted acidity facilitate rapid condensation, reducing reaction times to 20–40 min.
General Procedure and Scalability
In a typical reaction, 1-naphthol (1.0 mmol), methylamine (1.0 mmol), formalin (2.0 mmol), and 0.4 g of GO-Fe₃O₄-Ti(IV) are heated at 65°C. The catalyst is magnetically recovered and reused for five cycles without significant activity loss (Table 2).
Table 2: Reusability of GO-Fe₃O₄-Ti(IV) in 3-methyl-1,3-oxazine synthesis.
| Cycle | Yield (%) |
|---|---|
| 1 | 92 |
| 2 | 89 |
| 3 | 86 |
| 4 | 83 |
| 5 | 80 |
Advantages Over Traditional Methods
-
Eco-friendly : Eliminates volatile organic solvents.
-
Energy-efficient : Low-temperature operation (65°C vs. 100–120°C in conventional methods).
Mannich-Type Condensation with Methanolic Ammonia
Reaction Design and Scope
A modified Mannich reaction using methanolic ammonia and formaldehyde with 1-naphthol has been reported for 1,3-oxazine derivatives. While originally applied to arylaldehydes, substituting formaldehyde and methylamine generates the 3-methyl analog. The reaction proceeds at ambient temperature over 48 hours, yielding 45–55% product after recrystallization.
Spectral Characterization
The 3-methyl derivative exhibits distinct IR absorptions at 1021 cm⁻¹ (C-O-C symmetric stretch) and 1234 cm⁻¹ (C-O-C asymmetric stretch). ¹H NMR (DMSO-d₆) signals at δ 2.40 (s, CH₃), 4.90 (s, Ar-CH₂-N), and 5.60 (s, O-CH₂-N) confirm the structure.
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3,4-dihydro-2H-naphtho[2,1-e][1,3]oxazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form naphthoquinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) . Reaction conditions vary depending on the desired transformation but often involve moderate temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various naphthoquinone derivatives, reduced oxazine compounds, and substituted oxazine derivatives .
Scientific Research Applications
Biological Activities
Research indicates that 3-Methyl-3,4-dihydro-2H-naphtho[2,1-e][1,3]oxazine derivatives exhibit significant biological activities:
- Antimicrobial Properties : Several derivatives have shown promising antimicrobial effects against various pathogens. In vitro studies have demonstrated significant activity against both Gram-positive and Gram-negative bacteria as well as fungi .
- Cytotoxic Effects : Some derivatives have been evaluated for their cytotoxicity against cancer cell lines. For instance, specific compounds have exhibited notable cytotoxicity against mouse fibroblast cell lines and human cancer cell lines (e.g., breast and colon cancer), indicating potential as anticancer agents .
- Anticonvulsant Activity : Certain synthesized derivatives were tested for anticonvulsant effects using the pentylenetetrazole model in animal studies. These studies suggest that some compounds may have therapeutic potential in treating epilepsy .
Therapeutic Applications
The unique structure of this compound allows for diverse therapeutic applications:
- Antimicrobial Agents : Given their effectiveness against various pathogens, these compounds could be developed into new antimicrobial drugs to combat resistant strains of bacteria and fungi.
- Cancer Treatment : The cytotoxic properties suggest that these compounds may be further explored as potential chemotherapeutic agents. Their ability to interfere with cellular processes critical for tumor growth positions them as candidates for cancer therapy.
- Neurological Disorders : The anticonvulsant activity observed in some derivatives indicates that they could be investigated for use in treating epilepsy and other neurological disorders.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-Methyl-3,4-dihydro-2H-naphtho[2,1-e][1,3]oxazine involves its interaction with specific molecular targets and pathways. For example, its antitumor activity is attributed to its ability to inhibit enzymes involved in cell proliferation and induce apoptosis in cancer cells . The compound’s anti-inflammatory effects are linked to its inhibition of cyclooxygenase (COX) enzymes, which play a role in the inflammatory response .
Comparison with Similar Compounds
Physical and Spectral Properties
Key differences in melting points, spectroscopic data, and substituent effects are summarized below:
Analysis :
- Methyl vs. Aryl/Alkyl Groups : Methyl substitution typically reduces molecular weight and symmetry, leading to lower melting points compared to bulkier aryl or alkyl derivatives (e.g., 4h vs. 4l) .
- Spectral Signatures : The absence of aromatic protons in the methyl derivative simplifies ¹H NMR spectra compared to aryl-substituted analogs (e.g., 4d shows complex aromatic signals at δ 7.80–6.80 ppm) .
Analysis :
Analysis :
- Aryl and heteroaryl substituents enhance antimicrobial and anticancer activities by improving lipophilicity and target binding .
Key Research Findings and Challenges
Catalyst Efficiency : Zirconium(IV) chloride and ionic liquids provide high yields (~70–92%) but face challenges in catalyst recovery and cost .
Structural-Activity Relationships : Electron-withdrawing groups (e.g., halogens) on aryl substituents enhance bioactivity, while alkyl groups like methyl prioritize metabolic stability .
Green Chemistry : Aqueous hydrotropic methods (NaPTS) align with sustainable goals but require optimization for industrial scalability .
Biological Activity
3-Methyl-3,4-dihydro-2H-naphtho[2,1-e][1,3]oxazine is a heterocyclic compound with significant biological activity. This compound features a fused naphthalene and oxazine structure, which contributes to its diverse pharmacological properties. This article discusses its synthesis, biological activities, and potential applications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves multicomponent reactions , particularly the Mannich reaction. This process combines 1-naphthol with aniline derivatives and formaldehyde in the presence of catalysts such as ionic liquids. A notable method utilizes 1-benzyl-3-methyl imidazolium hydrogen sulfate as a catalyst under solvent-free conditions, promoting the reaction at room temperature .
Synthesis Method Overview
| Synthesis Method | Reagents | Catalyst | Conditions |
|---|---|---|---|
| Mannich Reaction | 1-Naphthol, Aniline Derivatives, Formaldehyde | Ionic Liquid (e.g., [bnmim][HSO4]) | Room Temperature |
Biological Activity
Research indicates that derivatives of this compound exhibit notable biological activities , including antimicrobial and cytotoxic properties. These activities suggest potential applications in treating infections and cancer.
Antimicrobial Activity
A study assessed the antimicrobial efficacy of various synthesized derivatives against several pathogens. The results indicated significant in vitro antimicrobial effects against Gram-positive and Gram-negative bacteria as well as pathogenic fungi. For example, compounds derived from the oxazine exhibited effective inhibition against Staphylococcus aureus and Escherichia coli .
Cytotoxic Activity
Cytotoxicity tests conducted on mouse fibroblast cell lines (L929) revealed that some derivatives maintained high cell viability (>90%) at concentrations of 25 µg/mL. This suggests that while these compounds are effective against pathogens, they may also be safe for normal cells at certain concentrations .
The specific mechanisms through which this compound exerts its biological effects often involve interference with critical cellular processes. For instance, studies have shown that these compounds can inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells at the G2/M phase. This mechanism was highlighted in a study where selected compounds demonstrated significant antiproliferative activity against various human cancer cell lines including MCF-7 (breast cancer) and A2780 (ovarian cancer) .
Case Studies
Several case studies have been documented to illustrate the biological activities of this compound:
- Antimicrobial Efficacy : A series of derivatives were tested against six pathogenic fungi and two types of bacteria. The study found that certain compounds displayed remarkable antimicrobial properties with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics .
- Cytotoxicity Against Cancer Cells : In vitro studies showed that specific derivatives could induce apoptosis in cancer cells while preserving normal cell viability. The lead compounds exhibited IC50 values ranging from 4.47 to 52.8 µM against human cancer cell lines .
Q & A
Q. Table 1: Comparison of Synthesis Methods
| Catalyst/System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Choline chloride–oxalic acid DES | Neat | 60–80 | 1–2 | 85–92 | |
| VB1 | Water | 25 | 2–3 | 90–95 | |
| Nano-Fe₃O₄/Cu(II) | Water | 25 | 0.5–1 | 75–98 |
Structural Characterization
Q2: How can researchers confirm the molecular structure of synthesized derivatives? A2: Key techniques include:
- Single-crystal XRD : Resolves bond lengths (e.g., C–C = 1.39–1.42 Å) and torsion angles. For example, 2-benzyl-1,3-diphenyl derivatives show R-factors <0.05 .
- NMR spectroscopy : ¹H-NMR signals for methylene groups (Ar–CH₂–N–) appear at δ 4.88–5.62 ppm, while ¹³C-NMR confirms carbonyl carbons at δ 160–165 ppm .
- FTIR : Stretching vibrations for oxazine C–O–C (1025–1208 cm⁻¹) and aromatic C–H (3050–3100 cm⁻¹) .
Advanced Mechanistic Insights
Q3: What is the proposed mechanism for oxazine ring formation? A3: The reaction proceeds via a Mannich-type cyclization :
Formaldehyde activation : Cu(II) or acid catalysts polarize the carbonyl group .
Amine-formaldehyde condensation : Forms an iminium intermediate.
Naphthol nucleophilic attack : Generates a β-amino alcohol intermediate.
Intramolecular cyclization : Eliminates water to form the oxazine ring .
Note : Competing pathways (e.g., dimerization) may occur at high formaldehyde concentrations, requiring stoichiometric optimization .
Green Chemistry Approaches
Q4: How can synthesis be optimized for sustainability? A4: Strategies include:
- Solvent-free conditions : DES or microwave-assisted reactions reduce energy consumption .
- Biodegradable catalysts : Choline chloride–oxalic acid DES is reusable for ≥5 cycles without loss of activity .
- Water as solvent : VB1-catalyzed reactions achieve atom economy >85% and E-factors <0.5 .
Pharmacological Activity Screening
Q5: What methodologies assess the biological activity of these derivatives? A5: Common assays include:
- Antimicrobial testing : Disk diffusion/MIC assays against S. aureus and E. coli (e.g., 8-bromo derivatives show zones of inhibition >15 mm at 50 µg/mL) .
- Anticonvulsant models : Pentylenetetrazole-induced seizures in mice; derivatives with electron-withdrawing substituents (e.g., -NO₂) exhibit ED₅₀ <25 mg/kg .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ values <10 µM for HeLa cells) .
Advanced Analytical Challenges
Q6: How can researchers resolve contradictions in spectroscopic data? A6: Discrepancies in NMR/XRD results often arise from:
- Polymorphism : Use variable-temperature XRD to identify crystal forms.
- Dynamic equilibria : 2D-NMR (e.g., NOESY) detects tautomerism in solution .
- Impurity profiling : HPLC-MS with >95% purity thresholds ensures reliable bioactivity data .
Reaction Optimization
Q7: What parameters critically influence reaction yields? A7: Key factors include:
- Catalyst loading : 10 mol% VB1 maximizes cyclization efficiency .
- Solvent polarity : Water enhances nucleophilicity of β-naphthol .
- Temperature : Elevated temps (>80°C) promote side reactions (e.g., quinone formation) .
Comparative Catalyst Analysis
Q8: How do heterogeneous catalysts compare to homogeneous systems? A8:
Purity and Yield Enhancement
Q9: How can byproducts be minimized during synthesis? A9:
- Stepwise addition : Introduce formaldehyde gradually to prevent oligomerization .
- Column chromatography : Silica gel (hexane:EtOAc 4:1) isolates oxazine derivatives from naphthoquinone byproducts .
- Crystallization : Ethanol/water mixtures yield >95% pure crystals .
Biological Mechanism Studies
Q10: What techniques elucidate the mode of action in pharmacological applications? A10:
- Molecular docking : Simulate binding to target proteins (e.g., HIV-1 reverse transcriptase) using AutoDock Vina .
- Fluorescence quenching : Monitor interactions with DNA/RNA via UV-Vis and fluorescence spectroscopy .
- Metabolomics : LC-MS/MS identifies metabolic stability and degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
